2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide
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Overview
Description
This compound is a complex organic molecule with a diverse range of applications. Let’s break it down:
Name: 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide
Structure: It consists of a pyridine ring, a phenyl group, and various functional groups.
Purpose: This compound has attracted attention due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes::
Radical Protodeboronation:
- Information on industrial-scale production methods for this specific compound is limited. research and development efforts continue to explore efficient synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield diverse products, depending on the specific conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its functional groups.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Research into its pharmacological properties for drug development.
Industry: May find applications in materials science or fine chemicals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. detailed studies are needed to elucidate this fully.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other related compounds.
Similar Compounds: While I don’t have specific names, explore related pyridine derivatives or acetamides.
Properties
Molecular Formula |
C28H22N4O5S |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C28H22N4O5S/c1-36-25-13-8-19(14-26(25)37-2)22-15-24(18-6-4-3-5-7-18)31-28(23(22)16-29)38-17-27(33)30-20-9-11-21(12-10-20)32(34)35/h3-15H,17H2,1-2H3,(H,30,33) |
InChI Key |
TUYPUJINCABQLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)OC |
Origin of Product |
United States |
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